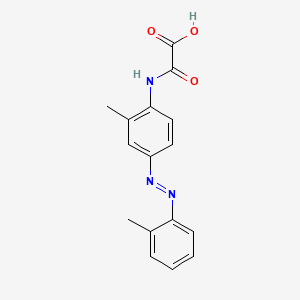
Oxalyl-o-aminoazotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalyl-o-aminoazotoluene is a compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including as a colorant in textiles, cosmetics, and other products. It is also of interest in scientific research due to its unique chemical properties.
Métodos De Preparación
The synthesis of oxalyl-o-aminoazotoluene typically involves the reaction of oxalic acid with o-aminoazotoluene. The process begins with the formation of oxalyl chloride from oxalic acid and thionyl chloride. This intermediate is then reacted with o-aminoazotoluene to form this compound. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Oxalyl-o-aminoazotoluene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of this compound can lead to the formation of corresponding nitroso compounds, while reduction can yield amines. Substitution reactions often involve the replacement of the azo group with other functional groups, leading to a variety of products .
Aplicaciones Científicas De Investigación
Oxalyl-o-aminoazotoluene has several applications in scientific research. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it is studied for its potential effects on cellular processes and its use as a staining agent. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an antiviral or anticancer agent. Industrially, it is used in the production of dyes and pigments for various applications .
Mecanismo De Acción
The mechanism of action of oxalyl-o-aminoazotoluene involves its interaction with cellular components, leading to various biochemical effects. The compound can interact with enzymes and other proteins, affecting their function. For example, it may inhibit certain enzymes involved in cellular metabolism, leading to changes in cellular activity. The exact molecular targets and pathways involved in these effects are still under investigation .
Comparación Con Compuestos Similares
Oxalyl-o-aminoazotoluene can be compared with other azo dyes, such as o-aminoazotoluene and 4-aminoazobenzene. These compounds share similar structures and chemical properties but differ in their specific applications and effects. For example, while this compound is used primarily as a colorant, 4-aminoazobenzene is also used in the synthesis of other chemicals. The unique properties of this compound, such as its specific reactivity and potential biological effects, distinguish it from these similar compounds .
Propiedades
Número CAS |
63042-11-5 |
|---|---|
Fórmula molecular |
C16H15N3O3 |
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
2-[2-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C16H15N3O3/c1-10-5-3-4-6-14(10)19-18-12-7-8-13(11(2)9-12)17-15(20)16(21)22/h3-9H,1-2H3,(H,17,20)(H,21,22) |
Clave InChI |
QLZLWVQIBOVHTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
![Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-](/img/structure/B13800459.png)
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)
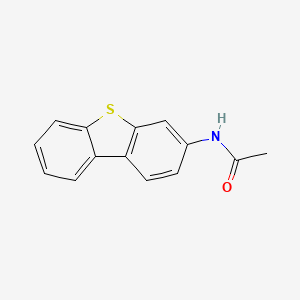
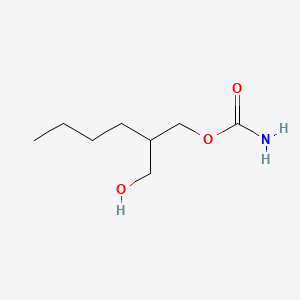
![(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13800488.png)
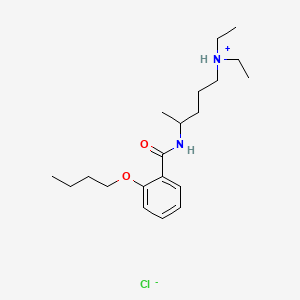
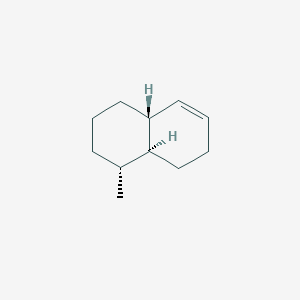
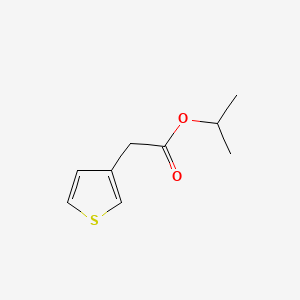

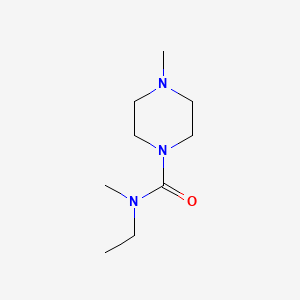


![Aluminum tris[tris(1-methylethyl)naphthalenesulfonate]](/img/structure/B13800527.png)
